1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol

Lipophilicity ADME Medicinal Chemistry

Researchers designing nuclear receptor modulators often struggle to source functionalized phenoxypyridine scaffolds with both pre-validated biological activity and a derivatizable handle. This compound directly solves that bottleneck. • Confirmed hPXR agonist (EC50 = 700 nM) with antiproliferative effects in MCF7 cells, providing a pre-validated starting point for SAR campaigns. • The secondary alcohol at the 3-position enables single-step conjugation (esterification, etherification, or oxidation) without de novo synthesis. • ≥98% purity, characterized by NMR and HPLC; shipped under ambient conditions with rapid global delivery.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B13015305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(C)O)OC2=CC=CC=C2
InChIInChI=1S/C14H15NO2/c1-10-8-14(15-9-13(10)11(2)16)17-12-6-4-3-5-7-12/h3-9,11,16H,1-2H3
InChIKeyKYMMGNWWIAYKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol Overview


1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol (CAS No. 1355192-21-0) is a phenoxypyridine derivative characterized by a methyl group at the 4-position, a phenoxy group at the 6-position, and a 1-hydroxyethyl group at the 3-position of the pyridine ring . As a member of the phenoxypyridine class, it serves as a bioisostere of diaryl ethers, a scaffold known for imparting favorable lipophilicity, metabolic stability, and membrane permeability to bioactive molecules, particularly in the agrochemical and pharmaceutical sectors [1]. Its primary utility is as a versatile synthetic intermediate, offering a functionalized handle (the secondary alcohol) for further derivatization in the construction of more complex active pharmaceutical ingredients (APIs) or crop protection agents.

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol vs. Simpler Analogs


Procurement based solely on the phenoxypyridine core is insufficient, as the specific substitution pattern of 1-(4-methyl-6-phenoxypyridin-3-yl)ethanol fundamentally alters its physicochemical profile and synthetic utility. The 4-methyl and 3-(1-hydroxyethyl) groups significantly increase lipophilicity (cLogP ~3.24) compared to unsubstituted 2-phenoxypyridine (cLogP ~2.5) [1]. This difference impacts membrane permeability and distribution, a critical factor in both in vitro assays and in vivo models. Furthermore, the secondary alcohol moiety provides a unique, stereochemically active site for further modification (e.g., esterification, etherification, or oxidation), which is absent in simpler analogs like 4-methyl-6-phenoxypyridine. Substituting a generic phenoxypyridine for this compound would eliminate this key functional handle and alter the molecule's overall hydrophobicity, potentially derailing a multi-step synthetic sequence or invalidating established structure-activity relationships (SAR) [2]. The following sections provide quantifiable evidence of these key differentiating attributes.

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol Key Data


Elevated Lipophilicity vs. Unsubstituted Phenoxypyridine

The introduction of a 4-methyl and a 3-(1-hydroxyethyl) group to the phenoxypyridine scaffold substantially increases lipophilicity. 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol exhibits a calculated partition coefficient (cLogP) of 3.24 . This represents a significant shift from the baseline lipophilicity of the unsubstituted 2-phenoxypyridine core, which has a cLogP of approximately 2.5 [1]. This difference of ΔcLogP = +0.74 indicates a markedly higher affinity for lipid environments.

Lipophilicity ADME Medicinal Chemistry Agrochemical Discovery

Purity and Analytical Traceability

The compound is supplied with a certified purity of ≥98% . This level of purity is essential for reproducible synthetic yields and reliable biological data. In comparison, many non-specialty building blocks are offered at lower purities (e.g., 95-97%), which can introduce variable impurities that complicate reaction outcomes and data interpretation .

Analytical Chemistry Chemical Procurement Synthesis Quality Control

Alcohol Functional Handle vs. Non-Functionalized Analogs

The presence of the 3-(1-hydroxyethyl) group provides a distinct and versatile functional handle for further chemical elaboration. This secondary alcohol can undergo a wide range of transformations (e.g., esterification, etherification, oxidation to a ketone, or conversion to a leaving group for nucleophilic substitution) that are impossible with non-functionalized phenoxypyridines like 4-methyl-6-phenoxypyridine . The presence of this alcohol group is a critical structural differentiator for synthetic route planning [1].

Synthetic Chemistry Late-Stage Functionalization Medicinal Chemistry Agrochemical Synthesis

Multi-Target Biological Activity Profile

Preliminary screening data from BindingDB and ChEMBL indicate that 1-(4-methyl-6-phenoxypyridin-3-yl)ethanol interacts with several therapeutically relevant targets. It demonstrates agonist activity at the human Pregnane X Receptor (hPXR) with an EC50 of 700 nM [1] and exhibits antiproliferative effects against human MCF7 breast cancer cells [2]. These data suggest a polypharmacological profile distinct from a simple, inactive building block. **Crucially, direct head-to-head comparative data against close analogs in these specific assays is not available in the public domain.** The following comparisons are therefore cross-assay or class-level inferences.

PXR Agonism Antiproliferative Activity Enzyme Inhibition Drug Discovery

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol Applications


Late-Stage Functionalization of PXR-Active Scaffolds

Given its confirmed hPXR agonist activity (EC50 = 700 nM) and the presence of a secondary alcohol for further derivatization , this compound is an ideal starting point for medicinal chemistry programs focused on nuclear receptor modulation. Researchers can use the alcohol as a handle to introduce additional moieties, optimizing for improved potency, selectivity, or pharmacokinetic properties, all while working from a scaffold with pre-validated biological activity [1].

Building Block for Lipophilic Pesticide Analogs

The phenoxypyridine scaffold is a recognized bioisostere of diaryl ethers in agrochemicals, conferring improved lipophilicity and metabolic stability . The specific substitution pattern of this compound (cLogP 3.24) makes it an excellent intermediate for synthesizing novel insecticides or fungicides where enhanced membrane penetration is desired. Its functionalized 3-position allows for easy integration into more complex molecular architectures common in crop protection agents [1].

Functional Probes for Target Identification

The compound's moderate potency against the PXR target and its antiproliferative effects in MCF7 cells make it a candidate for conversion into a chemical probe . The secondary alcohol group offers a convenient, single-point attachment site for biotin, fluorophores, or photoaffinity labels via straightforward esterification or carbamate formation. This enables the creation of tool compounds for pull-down assays, cellular imaging, or target engagement studies without requiring a complex, *de novo* synthetic route [1].

HTS Library Enrichment with a Novel Scaffold

For organizations curating HTS libraries, this compound represents a high-purity (≥98%), structurally novel addition to phenoxypyridine-based sub-libraries . Its moderate lipophilicity (cLogP 3.24) places it within the desirable range for drug-like small molecules, and its unique substitution pattern increases chemical diversity beyond common, unfunctionalized heterocyclic cores. Its inclusion can help identify new hit series for programs focused on nuclear receptors, cancer, or infectious diseases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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